N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a quinoline moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and quinoline intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with ethyl acetoacetate under acidic conditions. The quinoline moiety is often prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
The final step involves coupling the pyrazole and quinoline intermediates through an acetamide linkage. This is achieved by reacting the pyrazole derivative with 4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity by blocking the active site. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpyrazol-4-yl)-2-[4-(6-methoxyquinolin-4-yloxy)phenyl]acetamide
- N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxyquinolin-4-yloxy)phenyl]acetamide
Uniqueness
N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide stands out due to the presence of both methoxy and methoxycarbonyl groups on the quinoline ring, which can enhance its binding affinity and specificity for certain molecular targets
Properties
CAS No. |
948571-61-7 |
---|---|
Molecular Formula |
C25H24N4O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 4-[4-[2-[(1-ethylpyrazol-4-yl)amino]-2-oxoethyl]phenoxy]-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C25H24N4O5/c1-4-29-15-17(14-27-29)28-24(30)11-16-5-7-18(8-6-16)34-22-9-10-26-21-13-23(32-2)20(12-19(21)22)25(31)33-3/h5-10,12-15H,4,11H2,1-3H3,(H,28,30) |
InChI Key |
VRESUSVWOMLYPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.